

FAPI-34: A Technical Guide to In Vitro and In Vivo Evaluation

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Compound of Interest		
Compound Name:	FAPI-34	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical evaluation of **FAPI-34**, a promising radiolabeled inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2][3] **FAPI-34**, a derivative of the FAPI-19 molecule, has been developed for single-photon emission computed tomography (SPECT) imaging and has potential for therapeutic applications when labeled with suitable radionuclides.[1][4][5]

In Vitro Studies Binding Affinity and Specificity

In vitro studies have demonstrated the high affinity and specificity of **FAPI-34** for its target, FAP. Competition binding assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a ligand's binding affinity.

Table 1: In Vitro Binding Affinity of FAPI Derivatives



Compound	IC50 (nM)
99mTc-FAPI-34	6.4 - 12.7
Other 99mTc-FAPI Derivatives	6.9 - 13

Source:[1][4][5]

Cellular Uptake and Internalization

The ability of a radiopharmaceutical to be taken up and retained by target cells is critical for its efficacy. In vitro cell-based assays are used to quantify these parameters.

Table 2: In Vitro Cellular Uptake and Internalization of 99mTc-FAPI-34

Parameter	Value	Cell Line
Binding	≤45%	HT-1080-FAP
Internalization	>95%	HT-1080-FAP

Source:[4][5][6][7]

In Vivo Studies

Preclinical in vivo studies in animal models are essential to evaluate the biodistribution, tumor targeting, and clearance kinetics of a new radiopharmaceutical.

Biodistribution in Xenograft Models

Biodistribution studies in mice bearing tumors that express FAP provide quantitative data on the uptake of the radiotracer in the tumor and various organs. This data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 3: Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Xenograft Mice



Organ/Tissue	1 hour post-injection (%ID/g ± SD)	4 hours post-injection (%ID/g ± SD)
Tumor	5.4 ± 2.05	4.3 ± 1.95
Liver	0.91 ± 0.25	0.73 ± 0.18
Blood	< 1	< 1
Other Organs (except kidneys)	< 1	<1

Source:[1][4]

These studies indicate that 99mTc-**FAPI-34** exhibits high tumor uptake with rapid clearance from the blood and most non-target organs, leading to high-contrast images.[1][4] The favorable pharmacokinetics, including lower liver uptake compared to other FAPI derivatives like FAPI-29, positioned **FAPI-34** as a lead candidate for clinical translation.[1][4]

Clinical Studies

Initial clinical studies in patients with advanced cancers have demonstrated the potential of 99mTc-**FAPI-34** for diagnostic imaging.

First-in-Human Application

99mTc-**FAPI-34** has been used for diagnostic scintigraphy and SPECT in patients with metastasized ovarian and pancreatic cancer.[4][5][8] These studies showed that 99mTc-**FAPI-34** accumulated in tumor lesions, consistent with findings from 68Ga-FAPI-46 PET/CT imaging. [1][4][5]

Experimental Protocols Radiosynthesis of 99mTc-FAPI-34

A detailed description of the synthesis of the **FAPI-34** precursor can be found in the supplementary information of the original research articles.[1][4] The radiolabeling process generally involves the following steps:



- Preparation of the 99mTc-tricarbonyl precursor: Sodium pertechnetate (Na[99mTcO4]) is added to a kit containing the necessary components to form the [99mTc(CO)3(H2O)3]+ precursor. This mixture is typically heated.[1]
- Labeling of FAPI-34: The FAPI-34 precursor is then added to the 99mTc-tricarbonyl precursor solution.
- Quality Control: The radiochemical purity of the final product is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Cell Binding and Internalization Assays

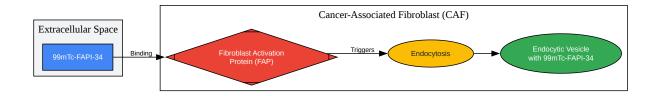
- Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP) and control cells are cultured under standard conditions.
- Binding Assay: Cells are incubated with 99mTc-FAPI-34 at various concentrations. For
 competition assays, increasing concentrations of non-radioactive FAPI-34 are added. After
 incubation, the cells are washed to remove unbound radiotracer, and the cell-associated
 radioactivity is measured.
- Internalization Assay: After the binding step, the cell-surface bound radiotracer is removed by an acid wash. The remaining intracellular radioactivity represents the internalized fraction and is measured using a gamma counter.

In Vivo Biodistribution Studies

- Animal Model: Immunocompromised mice are subcutaneously inoculated with FAPexpressing tumor cells (e.g., HT-1080-FAP).
- Radiotracer Injection: Once the tumors reach a suitable size, the animals are injected with a
 defined amount of 99mTc-FAPI-34, typically via the tail vein.
- Tissue Harvesting and Measurement: At predefined time points post-injection (e.g., 1 and 4 hours), the animals are euthanized. Tumors and major organs are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.
- Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.



Visualizations FAPI-34 Mechanism of Action

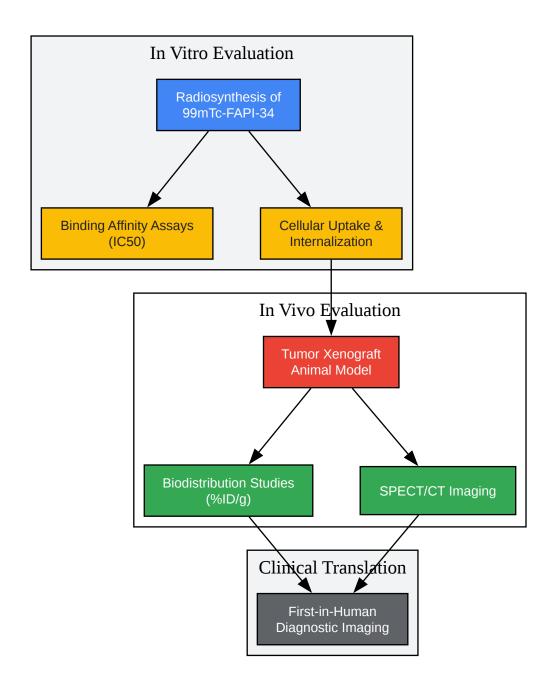


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Caption: Mechanism of 99mTc-FAPI-34 targeting and internalization in CAFs.

Experimental Workflow for FAPI-34 Evaluation





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Caption: Workflow for the preclinical and clinical evaluation of FAPI-34.

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